REACTION_CXSMILES
|
C(O[CH:4]=[CH:5][C:6](O)([C:16]([F:19])([F:18])[F:17])[CH:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:8]#[N:9])C.[NH3:21]>>[C:10]1([C:7]2[C:8]([NH2:9])=[N:21][CH:4]=[CH:5][C:6]=2[C:16]([F:19])([F:18])[F:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
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5-ethoxy-3-hydroxy-2-phenyl-3-trifluoromethylpent-4-enenitrile
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(C(C#N)C1=CC=CC=C1)(C(F)(F)F)O
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Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
Subsequently, the reaction mixture was cooled
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Type
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EXTRACTION
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Details
|
the resulting biphasic mixture was extracted repeatedly with dichloromethane
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Type
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CONCENTRATION
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Details
|
The combined organic phases were concentrated by rotary evaporation
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Type
|
CUSTOM
|
Details
|
the product was subsequently recrystallized from heptane
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(=NC=CC1C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |